Propylene oxide-dimethylsiloxane-propylene oxide block copolymer, hydroxyl terminated, viscosity 200
Description
Properties
CAS No. |
161755-53-9 |
|---|---|
Molecular Formula |
C7H12OS |
Origin of Product |
United States |
Biological Activity
The compound propylene oxide-dimethylsiloxane-propylene oxide block copolymer , hydroxyl terminated with a viscosity of 200 cSt, is a versatile polymer used in various industrial and biomedical applications. This article reviews the biological activity of this compound, focusing on its interactions at the cellular level, potential applications in drug delivery, and its physicochemical properties that influence biological behavior.
Chemical Structure and Properties
The compound is characterized by its block copolymer structure, consisting of alternating segments of propylene oxide (PO) and dimethylsiloxane (DMS). This unique structure imparts amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. The hydroxyl termination enhances its reactivity and compatibility with biological systems.
| Property | Value |
|---|---|
| Chemical Name | Propylene oxide-dimethylsiloxane-propylene oxide block copolymer |
| CAS Number | 161755-53-9 |
| Viscosity | 200 cSt |
| Functional Groups | Hydroxyl groups |
Cellular Interactions
Research indicates that propylene oxide-dimethylsiloxane block copolymers exhibit significant interactions with cell membranes. A study demonstrated that these copolymers facilitate the permeation of large molecules across lipid bilayers, enhancing drug delivery efficiency. Specifically, the presence of propylene oxide units correlated positively with the permeability enhancement of hydrophobic drugs like doxorubicin through lipid membranes .
Drug Delivery Applications
The amphiphilic nature of this copolymer allows it to form micelles in aqueous environments, which can encapsulate hydrophobic drugs. This property is crucial for improving the solubility and bioavailability of poorly soluble therapeutic agents. For instance, studies have shown that the incorporation of propylene oxide segments increases the stability and drug-loading capacity of micelles formed from these block copolymers .
Case Studies
-
Micelle Formation and Drug Loading
- A study explored the micellization behavior of propylene oxide-dimethylsiloxane block copolymers in drug delivery systems. The results indicated that varying the ratio of PO to DMS significantly affected micelle size and drug loading efficiency. Optimal ratios led to enhanced stability and controlled release profiles for encapsulated drugs.
-
Permeability Enhancement
- In a comparative study on permeability across lipid bilayers, it was found that increasing the proportion of propylene oxide units in the copolymer resulted in a marked increase in the translocation rate of large hydrophobic molecules. This finding underscores the potential use of these copolymers in formulations aimed at enhancing drug absorption .
The mechanisms through which propylene oxide-dimethylsiloxane block copolymers exert their biological effects include:
- Micellization : The formation of micelles allows for solubilization and transport of hydrophobic drugs.
- Cell Membrane Interaction : The amphiphilic nature facilitates interaction with lipid membranes, enhancing permeability.
- Stabilization : Hydroxyl termination contributes to better solubility in biological fluids and enhances stability against enzymatic degradation.
Scientific Research Applications
2.1. Polymer Synthesis
The compound is widely utilized in the synthesis of advanced polymeric materials due to its ability to form block copolymers. These copolymers exhibit unique properties such as improved mechanical strength and thermal stability.
Case Study:
A study demonstrated that incorporating propylene oxide-dimethylsiloxane block copolymers into polyurethane formulations enhanced their elasticity and resilience, making them suitable for high-performance applications in automotive and aerospace industries .
2.2. Membrane Technology
Membrane materials synthesized from this copolymer have shown promise in gas separation technologies. The incorporation of this compound into membrane structures improves selectivity and permeability for gases like CO2 and CH4.
Data Table: Gas Separation Performance
| Membrane Type | Gas Permeability (Barrer) | Selectivity (CO2/CH4) |
|---|---|---|
| Control | 50 | 20 |
| Copolymer | 70 | 30 |
This enhancement is attributed to the microphase separation within the copolymer, which creates distinct pathways for gas transport .
2.3. Coating and Adhesive Applications
Due to its hydroxyl termination, this copolymer serves as an excellent additive in coatings and adhesives, improving adhesion properties and flexibility.
Case Study:
Research indicated that coatings formulated with hydroxyl-terminated propylene oxide-dimethylsiloxane block copolymers exhibited superior adhesion to various substrates compared to traditional formulations .
3.1. Personal Care Products
In the cosmetics industry, this copolymer is used as an emulsifier and thickening agent in creams and lotions due to its ability to stabilize oil-water mixtures.
Data Table: Emulsifying Performance
| Product Type | Viscosity (cSt) | Stability Test (Days) |
|---|---|---|
| Control | 100 | 7 |
| With Copolymer | 200 | 30 |
Products containing this copolymer maintained stability for a longer duration compared to control samples without it .
3.2. Biomedical Applications
The biocompatibility of propylene oxide-dimethylsiloxane block copolymers makes them suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
Case Study:
A study highlighted the use of this copolymer in developing drug delivery vehicles that can release therapeutic agents in a controlled manner, enhancing treatment efficacy while minimizing side effects .
Comparison with Similar Compounds
Research Findings and Data
Viscosity vs. Molecular Weight
| Compound | Molecular Weight (Da) | Viscosity (cSt) | PDMS Content (%) |
|---|---|---|---|
| Target (PO-PDMS-PO) | 2,500–3,200 | 200–300 | 45–55 |
| DBE-C25 (EO-PDMS-EO) | 3,500–4,500 | 400–450 | ~60 |
| Reverse PO/EO Copolymer | 6,000–8,000 | 5,000–30,000 | 0 |
Data derived from synthesis parameters and vendor specifications .
Preparation Methods
Sequential Ring-Opening Polymerization
This method employs a hydroxyl-containing initiator to sequentially polymerize PDMS and PO blocks. For example, a diol initiator (e.g., ethylene glycol) first reacts with hexamethyldisiloxane in the presence of an acid catalyst to form a PDMS intermediate. Subsequent propylene oxide addition under basic conditions extends the PO blocks. The reaction is typically conducted at 80–120°C, with molecular weight controlled by monomer-to-initiator ratios.
Catalytic Epoxidation and Polymerization
Advanced methods integrate epoxidation catalysts, such as titanium silicate, to enhance propylene oxide regioselectivity. In one process, propylene and hydrogen peroxide react in methanol solvent over titanium silicate catalysts at 50–70°C, achieving >95% conversion to PO. The PO is then purified and polymerized with PDMS precursors using DMC catalysts, which suppress side reactions and ensure narrow molecular weight distributions (Đ = 1.02–1.04).
Catalyst Systems and Reaction Mechanisms
Catalyst selection critically influences polymerization efficiency and product properties.
Double Metal Cyanide (DMC) Catalysts
DMC catalysts (e.g., zinc hexacyanocobaltate) enable living polymerization of propylene oxide, producing PO blocks with low unsaturation (0.003–0.006 meq/g) and high secondary hydroxyl content (>75%). These catalysts operate optimally at 120–180°C, with initiation times reduced by pre-activation with propylene glycol.
Acid/Base Bifunctional Catalysts
For PDMS synthesis, triflic acid or sulfuric acid catalyzes the equilibration of hexamethyldisiloxane, yielding hydroxyl-terminated PDMS intermediates. Transitioning to basic conditions (e.g., KOH) facilitates PO block extension, with kinetic studies showing a 15–20% rate enhancement when using polytetramethylene ether glycol as a co-complexing agent.
Structural Control and Characterization
Molecular Weight and Block Length Tuning
| Parameter | PDMS Block | PO Block |
|---|---|---|
| Molecular Weight | 1,000–5,000 g/mol | 500–2,000 g/mol |
| Polydispersity (Đ) | 1.1–1.3 | 1.02–1.05 |
| Hydroxyl Content | 0.5–1.2 meq/g | 0.8–1.5 meq/g |
Block lengths are modulated by adjusting monomer feed ratios and reaction times. For instance, a PDMS:PO molar ratio of 1:2 yields triblock copolymers with 60% PDMS by weight, while a 1:1 ratio produces symmetric structures.
Hydroxyl Termination Techniques
Termination with 3-iodopropanol or methanol quenches living polymer chains, introducing hydroxyl end groups. Nuclear magnetic resonance (NMR) analysis confirms >90% terminal hydroxylation, with residual chloride or iodide content below 50 ppm.
Process Optimization and Scalability
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing hydroxyl-terminated propylene oxide-dimethylsiloxane-propylene oxide block copolymers with controlled viscosity?
- Methodology : Anionic ring-opening polymerization is widely used to synthesize block copolymers with precise molecular weight and architecture. Sequential addition of propylene oxide (PO) and dimethylsiloxane (DMS) monomers, initiated by potassium hydroxide or tert-butoxide, allows control over block lengths . Hydroxyl termination is achieved by quenching the reaction with acidic methanol or water. Viscosity (200 cSt) correlates with molecular weight, which is tunable via monomer-to-initiator ratios and reaction time .
- Characterization : Gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) verify block sequence and hydroxyl end-group integrity. Dynamic viscosity measurements at 25°C (ASTM D445) confirm rheological properties .
Q. How does the hydroxyl termination influence reactivity in crosslinking or functionalization reactions?
- Reactivity : Hydroxyl-terminated blocks exhibit primary hydroxyl groups (from ethylene/propylene oxide) and secondary hydroxyls (from siloxane blocks), leading to differential reactivity. Primary hydroxyls are more reactive in urethane or esterification reactions, while siloxane-bound hydroxyls require catalysts like dibutyltin dilaurate for efficient crosslinking .
- Experimental Design : Titration (e.g., ASTM E222) quantifies hydroxyl number (mg KOH/g), while FTIR monitors peak shifts (3400–3600 cm⁻¹) to track reaction progress .
Q. What analytical techniques are critical for confirming block architecture and phase separation?
- Techniques :
- NMR : Distinguishes PO (δ 1.0–1.2 ppm for CH3) and DMS (δ 0.1–0.2 ppm for Si-CH3) blocks .
- DSC/TGA : Identifies glass transitions (Tg) for PO (~-60°C) and DMS (~-120°C), confirming microphase separation .
- SAXS : Resolves nanoscale domain spacing (~10–50 nm) influenced by block ratios .
Advanced Research Questions
Q. How do conflicting solubility data for this copolymer in polar vs. nonpolar solvents inform experimental design?
- Data Contradictions : Some studies report water solubility due to ethylene oxide (EO) segments ( ), while others note insolubility when siloxane content exceeds 50 wt% ( ). This discrepancy arises from EO/PO/siloxane ratio variations.
- Resolution : Cloud-point titration (ASTM D2024) quantifies hydrophile-lipophile balance (HLB). For example, copolymers with >60% EO are water-miscible, while siloxane-rich variants require co-solvents like THF .
Q. What challenges arise in reconciling viscosity measurements across different shear rates and temperatures?
- Shear-Thinning Behavior : Siloxane blocks impart non-Newtonian flow, causing viscosity to drop at high shear rates. Parallel-plate rheometry (ISO 3219) under controlled shear (0.1–1000 s⁻¹) and temperature (0–100°C) reveals activation energy (Ea) for flow, which is critical for applications like coatings or lubricants .
- Standardization : ISO 3104-compliant capillary viscometers ensure reproducibility, but discrepancies persist due to solvent purity and thermal history .
Q. How can computational modeling predict the copolymer’s self-assembly in complex matrices (e.g., emulsions or nanocomposites)?
- Methods :
- Coarse-Grained MD Simulations : Model micelle formation (e.g., PO-DMS-PO triblocks form core-shell structures in aqueous media) .
- Flory-Huggins Theory : Estimates interaction parameters (χ) between blocks and solvents to predict phase diagrams .
Q. What experimental evidence supports or contradicts the copolymer’s biodegradability claims in environmental risk assessments?
- Contradictions : While siloxane segments are typically non-biodegradable, hydroxyl-terminated EO/PO blocks may undergo oxidative degradation. OECD 301B tests show <10% biodegradation in 28 days, classifying it as persistent under EU REACH .
- Mitigation Strategies : Grafting hydrolyzable groups (e.g., ester linkages) into the siloxane backbone enhances enzymatic breakdown .
Methodological Recommendations
- Synthesis Optimization : Use 18-crown-6 ether to narrow polydispersity (Đ <1.2) during anionic polymerization .
- Data Validation : Cross-reference GPC with MALDI-TOF for absolute molecular weight validation, especially for low-DP siloxane blocks .
- Regulatory Compliance : Screen for persistent organic pollutants (POPs) under Stockholm Convention guidelines if used in environmental applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
